(Pyridin-3-yl)methanesulfonyl fluoride

Sulfonyl fluoride stability Heteroaromatic sulfonyl halides Chemical storage optimization

Sourcing a covalent warhead for non-cysteine residues? This 3-pyridyl isomer offers unique stability and reactivity. - Targets serine, tyrosine, lysine, threonine, or histidine residues. - Acetylcholinesterase IC₅₀: 2.3 µM. - Requires rigorously anhydrous protocols due to hydrolysis-prone decomposition pathway. Ideal for ABPP and SuFEx click chemistry.

Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
Cat. No. B13209378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyridin-3-yl)methanesulfonyl fluoride
Molecular FormulaC6H6FNO2S
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CS(=O)(=O)F
InChIInChI=1S/C6H6FNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2
InChIKeyQUBMCGPMYOARII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-3-yl)methanesulfonyl fluoride Overview


(Pyridin-3-yl)methanesulfonyl fluoride (CAS 2092038-85-0; molecular formula C₆H₆FNO₂S; molecular weight 175.18) is a heteroaromatic sulfonyl fluoride featuring a pyridine ring substituted at the 3-position with a methanesulfonyl fluoride (-CH₂-SO₂F) group . The compound belongs to the broader class of sulfonyl fluorides, which function as electrophilic covalent warheads capable of targeting nucleophilic amino acid residues including serine, tyrosine, lysine, threonine, and cysteine in protein binding sites [1]. The 3-position substitution on the pyridine ring imparts distinct electronic properties and decomposition pathway behavior compared to the 2- and 4-pyridyl isomers, a feature that directly impacts storage, handling, and application-specific performance [2].

Pyridine Ring Position: Stability and Isomer Selection


Structural isomers of (pyridinyl)methanesulfonyl fluoride differing only in the ring attachment position (2-, 3-, or 4-substituted) cannot be treated as interchangeable reagents in synthetic or biological applications. A comprehensive stability study of over 200 heteroaromatic sulfonyl halides established distinct decomposition pathways that are position-dependent: α- and γ-isomeric pyridines (2- and 4-substituted sulfonyl chlorides/fluorides) undergo formal SO₂ extrusion, whereas β-isomeric pyridines (3-substituted) decompose via hydrolysis by trace water [1]. This fundamental difference in degradation mechanism directly translates to divergent shelf-life behavior, handling requirements, and compatibility with aqueous reaction conditions or biological assay buffers. Furthermore, the electronic environment at the reactive sulfonyl fluoride center is modulated by the pyridine nitrogen's proximity, affecting electrophilicity and thereby reaction kinetics in nucleophilic substitutions such as the SuFEx click reaction [2]. Selection of the appropriate isomer must therefore be based on the specific application context rather than mere availability or cost.

Pyridin-3-yl)methanesulfonyl fluoride: Stability, Reactivity & Inhibition


Position-Dependent Decomposition: 3-Pyridyl vs. 2- and 4-Pyridyl

The 3-substituted (β-isomeric) pyridine scaffold directs decomposition via a hydrolysis pathway, whereas the 2- and 4-substituted (α- and γ-isomeric) analogs undergo formal SO₂ extrusion [1]. This distinction is based on experimental stability data obtained for over 200 heteroaromatic sulfonyl halide representatives.

Sulfonyl fluoride stability Heteroaromatic sulfonyl halides Chemical storage optimization

Expanded Amino Acid Targeting Beyond Cysteine

Sulfonyl fluoride warheads possess the capacity to covalently modify a broader panel of nucleophilic amino acid residues—including serine, tyrosine, lysine, threonine, and histidine—compared with α,β-unsaturated carbonyl electrophiles (e.g., acrylamides) which are predominantly restricted to cysteine targeting [1][2].

Covalent inhibitor design Chemical proteomics Targeted covalent inhibitors

Acetylcholinesterase (AChE) Inhibition

(Pyridin-3-yl)methanesulfonyl fluoride inhibits acetylcholinesterase (AChE) with an IC₅₀ of 2.3 µM via covalent modification of the catalytic serine residue to form a stable sulfonate ester at the active site .

Serine hydrolase inhibition Acetylcholinesterase assay Covalent enzyme inhibition

Pyridin-3-yl)methanesulfonyl fluoride: Applications


Covalent Chemical Probes for Non-Cysteine Residues

(Pyridin-3-yl)methanesulfonyl fluoride is best deployed in activity-based protein profiling (ABPP) and covalent probe discovery programs where the target binding site lacks an accessible cysteine residue [1]. As a sulfonyl fluoride-containing compound, it can covalently engage serine, tyrosine, lysine, threonine, or histidine residues, enabling probe development against proteins traditionally considered undruggable by acrylamide-based covalent approaches [2]. This makes the compound particularly valuable for serine hydrolase family targeting and for mapping functionally important residues in enzyme active sites.

SuFEx Click Chemistry under Anhydrous Conditions

The sulfonyl fluoride group of (pyridin-3-yl)methanesulfonyl fluoride participates in sulfur(VI) fluoride exchange (SuFEx) reactions with amine nucleophiles to form stable sulfonamide linkages under mild conditions [1]. However, given the hydrolysis-prone decomposition pathway characteristic of the 3-pyridyl isomer [2], this compound is optimally employed in rigorously anhydrous synthetic protocols rather than aqueous bioconjugation settings. Users should prioritize this building block for organic synthesis applications where the 3-pyridyl substitution pattern confers specific electronic or steric advantages not achievable with the 2- or 4-pyridyl isomers.

Serine Hydrolase Inhibitor Screening

Based on its demonstrated acetylcholinesterase inhibitory activity (IC₅₀ = 2.3 µM) [1], (pyridin-3-yl)methanesulfonyl fluoride serves as a suitable starting scaffold for serine hydrolase inhibitor discovery programs. The compound covalently modifies the catalytic serine residue to form a stable sulfonate ester, providing irreversible inhibition that is mechanistically analogous to established serine protease inhibitors. Researchers should consider this compound when designing focused libraries for screening against serine hydrolase targets where covalent modification is desired.

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